8-Chloroquinoxaline-6-carbonitrile CAS number and molecular weight
8-Chloroquinoxaline-6-carbonitrile CAS number and molecular weight
The following technical guide details the chemical identity, synthesis, and application of 8-Chloroquinoxaline-6-carbonitrile , a specialized heterocyclic intermediate used in medicinal chemistry.
Executive Summary
8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4 ) is a halogenated quinoxaline derivative serving as a critical scaffold in the development of kinase inhibitors and other bioactive small molecules. Its structure features a quinoxaline core substituted with a chlorine atom at the C8 position and a nitrile group at the C6 position. This specific substitution pattern renders the molecule highly versatile: the C8-chlorine is electronically activated for nucleophilic aromatic substitution (
Chemical Identity & Properties
| Parameter | Data |
| Chemical Name | 8-Chloroquinoxaline-6-carbonitrile |
| CAS Number | 1706445-52-4 |
| Molecular Formula | |
| Molecular Weight | 189.60 g/mol |
| SMILES | N#CC1=CC(Cl)=C2N=CC=NC2=C1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |
| Melting Point | >170 °C (Predicted based on analogs) |
| Purity Standard |
Synthetic Methodology
The most robust synthetic route for 8-Chloroquinoxaline-6-carbonitrile utilizes 4-amino-3-chloro-5-nitrobenzonitrile as the starting material. This approach ensures correct regiochemistry through the inherent substitution pattern of the benzene precursor.
Retrosynthetic Analysis
The quinoxaline core is constructed via the condensation of a benzene-1,2-diamine with glyoxal. The regiochemistry is established by the precursor 3-chloro-4,5-diaminobenzonitrile , which is generated by the reduction of the corresponding nitro-aniline.
Figure 1: Two-step synthesis of 8-Chloroquinoxaline-6-carbonitrile from nitro-aniline precursor.
Detailed Experimental Protocol
Step 1: Reduction of Nitro Group
Objective: Convert 4-amino-3-chloro-5-nitrobenzonitrile to 3-chloro-4,5-diaminobenzonitrile.
-
Setup: Charge a 3-neck round-bottom flask with 4-amino-3-chloro-5-nitrobenzonitrile (1.0 eq) and ethanol/water (4:1 v/v).
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (
, 3.0 eq). -
Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring for 2–4 hours. Monitor by LCMS for the disappearance of the nitro peak (
shifts by -30 Da, corresponding to ). -
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude diamine. Use immediately in the next step to prevent oxidation.
Step 2: Quinoxaline Cyclization
Objective: Condensation of the diamine with glyoxal to form the heteroaromatic ring.
-
Dissolution: Dissolve the crude 3-chloro-4,5-diaminobenzonitrile from Step 1 in Ethanol (10 mL/g).
-
Addition: Add Glyoxal (40% aqueous solution, 1.2 eq) dropwise at room temperature.
-
Cyclization: Heat the mixture to reflux for 3 hours. The solution will typically darken.
-
Workup: Cool to room temperature. The product may precipitate.[1][2] If not, remove solvent in vacuo and partition the residue between Ethyl Acetate and Water.
-
Purification: Wash the organic layer with brine, dry over
, and concentrate. Purify via flash column chromatography (Silica gel, 0–40% EtOAc in Hexanes). -
Validation: Confirm identity via
NMR (expected: two doublets for the pyrazine protons, two aromatic doublets for the benzene ring).
Functional Applications in Drug Discovery[3]
The 8-chloro-6-cyano motif is a "privileged scaffold" designed for orthogonality. The chlorine atom at C8 is sterically adjacent to the N1 nitrogen, making it highly reactive toward nucleophilic attack or metal-catalyzed coupling, while the nitrile at C6 remains stable or can be selectively modified.
Derivatization Logic
-
C8-Position (
/ Coupling): The C8-Cl is activated by the electron-deficient quinoxaline ring. It readily undergoes with amines (to form 8-aminoquinoxalines) or Suzuki-Miyaura coupling with aryl boronic acids. -
C6-Position (Nitrile Transformation): The nitrile group can be hydrolyzed to a carboxylic acid (CAS 1448852-99-0 analog), hydrated to a primary amide, or reduced to a benzylamine.
Figure 2: Functionalization pathways for the 8-chloroquinoxaline-6-carbonitrile scaffold.
Safety & Handling
-
Hazards: Classified as Irritant (H315, H319, H335). Potentially harmful if swallowed (H302) due to the nitrile moiety (metabolic release of cyanide is rare but possible with strong reducing agents).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.
References
-
BLD Pharm. (2025). Product Analysis: 8-Chloroquinoxaline-6-carbonitrile (CAS 1706445-52-4). Retrieved from
-
Ambeed. (2025). Precursor Availability: 4-Amino-3-chloro-5-nitrobenzonitrile (CAS 1456531-72-8).[3][4][5] Retrieved from
-
BenchChem. (2025).[2][6][7] Technical Guide to Quinoxaline Derivatives and Isomers. Retrieved from
-
PubChem. (2025). Compound Summary: Quinoxaline-6-carbonitrile Derivatives. Retrieved from
Sources
- 1. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 939-80-0|4-Chloro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 4. 769-11-9|2-Chloro-6-nitroaniline|BLD Pharm [bldpharm.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
